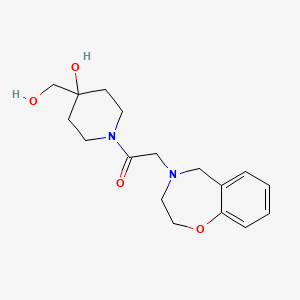
1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-4-(hydroxymethyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-4-(hydroxymethyl)piperidin-4-ol, also known as JNJ-40411813, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-4-(hydroxymethyl)piperidin-4-ol acts as a selective positive allosteric modulator of the M1 muscarinic acetylcholine receptor, which is involved in cognitive function and memory. By enhancing the activity of the M1 receptor, this compound improves cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin, which may contribute to its antipsychotic and antidepressant-like effects.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, as well as exhibit antipsychotic and antidepressant-like effects in preclinical models of schizophrenia and depression. Additionally, this compound has been shown to modulate the activity of various neurotransmitter systems, including dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-4-(hydroxymethyl)piperidin-4-ol is its selectivity for the M1 muscarinic acetylcholine receptor, which reduces the potential for off-target effects. Additionally, this compound has demonstrated efficacy in preclinical models of Alzheimer's disease, schizophrenia, and depression, making it a promising candidate for further research. However, one limitation of this compound is its limited bioavailability, which may hinder its therapeutic potential in vivo.
Direcciones Futuras
For 1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-4-(hydroxymethyl)piperidin-4-ol research include investigating its potential therapeutic applications in other neurological and psychiatric disorders, as well as exploring its pharmacokinetics and pharmacodynamics in vivo. Additionally, further research is needed to optimize the synthesis method and improve the bioavailability of this compound.
Métodos De Síntesis
1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-4-(hydroxymethyl)piperidin-4-ol can be synthesized through a multi-step process involving the condensation of 2-chloro-4-aminobenzonitrile with ethyl oxalyl chloride, followed by cyclization with sodium methoxide. The resulting compound is then subjected to a series of reactions involving acylation, reduction, and hydrolysis to yield this compound.
Aplicaciones Científicas De Investigación
1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-4-(hydroxymethyl)piperidin-4-ol has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and depression. In preclinical studies, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has demonstrated antipsychotic and antidepressant-like effects in preclinical models of schizophrenia and depression, respectively.
Propiedades
IUPAC Name |
2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-1-[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c20-13-17(22)5-7-19(8-6-17)16(21)12-18-9-10-23-15-4-2-1-3-14(15)11-18/h1-4,20,22H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLBVAARJBYAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CO)O)C(=O)CN2CCOC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-thiazol-2-ylbicyclo[6.1.0]non-2-ene-9-carboxamide](/img/structure/B5418923.png)

![(1R*,2R*,6S*,7S*)-4-(1H-indol-7-ylcarbonyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5418937.png)
![2-cyclohexyl-7-(2,3-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5418955.png)
amino]-4-oxo-2-butenoic acid](/img/structure/B5418959.png)

![9-[3-(5-phenyl-2H-tetrazol-2-yl)propanoyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5418974.png)
![N-(2,4-dimethylphenyl)-N'-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5418975.png)

![N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5418987.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B5418994.png)
methanone](/img/structure/B5419012.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-ethoxyphenyl)butanamide](/img/structure/B5419020.png)
